3-Methyl-beta-nitrostyrene

Antibacterial Structure-Activity Relationship Gram-positive bacteria

3-Methyl-beta-nitrostyrene (CAS 62248-93-5) is a β-nitrostyrene derivative characterized by a 3-methyl substitution on the phenyl ring and a nitrovinyl moiety. It has the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B13941441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-beta-nitrostyrene
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=C[N+](=O)[O-]
InChIInChI=1S/C9H9NO2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3
InChIKeyYYYVODQGPSIUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-beta-nitrostyrene (CAS 62248-93-5): Chemical Identity and Baseline Characteristics for Research Procurement


3-Methyl-beta-nitrostyrene (CAS 62248-93-5) is a β-nitrostyrene derivative characterized by a 3-methyl substitution on the phenyl ring and a nitrovinyl moiety . It has the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . The compound serves as an electrophilic Michael acceptor, with the nitro group enhancing the electrophilicity of the double bond, making it reactive toward nucleophiles in conjugate addition reactions [1]. This compound belongs to a broader class of β-nitrostyrene derivatives that have been investigated for antibacterial, antifungal, and enzyme inhibitory activities, and it is typically supplied with purity specifications of >95% for research applications .

Why β-Nitrostyrene Analogs Cannot Be Assumed Interchangeable with 3-Methyl-beta-nitrostyrene


Structural variations within the β-nitrostyrene family, particularly the presence, position, and nature of substituents on the phenyl ring and the β-carbon, produce non-linear and unpredictable changes in biological activity profiles that render generic substitution scientifically unsound. A comprehensive structure-property-activity relationship (SPAR) study demonstrated that β-methyl-β-nitrostyrene analogs (compounds bearing a methyl group on the β-carbon in addition to phenyl substitution) consistently exhibit higher antibacterial activity than their unsubstituted β-nitrostyrene counterparts across multiple Gram-positive bacterial strains [1]. Furthermore, conformational analysis by Raman spectroscopy and ab initio calculations has established that the conformational behavior of β-nitrostyrene derivatives is primarily determined by π-electron delocalization effects, which are modulated by specific substitution patterns and directly influence molecular recognition events [2]. These findings collectively establish that minor structural modifications in this class produce substantial and non-transferable differences in functional performance.

3-Methyl-beta-nitrostyrene: Quantitative Differentiation Evidence Against Closest Structural Analogs


Superior Antibacterial Activity of β-Methyl-Substituted β-Nitrostyrenes Versus Unsubstituted β-Nitrostyrene Analogs

The β-methyl-β-nitrostyrene analog class, to which 3-methyl-beta-nitrostyrene belongs as a representative member, demonstrates consistently higher antibacterial potency than unsubstituted β-nitrostyrene compounds. A comprehensive SPAR study evaluating antibacterial activity against standard strains and clinical isolates concluded that 'the beta-nitrostyrene compounds displayed a lower activity towards all the tested bacteria relative to the beta-methyl-beta-nitrostyrene analogues' [1]. This class-level enhancement was particularly pronounced against Gram-positive organisms including Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, with the 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene derivative (IVb) showing marked activity elevation [1].

Antibacterial Structure-Activity Relationship Gram-positive bacteria

Antifungal Activity Profile of 3-Methyl-beta-nitrostyrene Derivatives Against Candida Species

3-Methyl-β-nitrostyrene derivatives (designated as compound 2 series) exhibit antifungal activity comparable to the clinical reference agent oxyconazole nitrate against Candida species [1]. In the same study, structurally distinct β-methyl-β-nitrostyrene derivative series (compound 3 series) demonstrated antibacterial activity comparable to ampicillin trihydrate against Gram-positive bacteria (S. aureus, S. faecalis) and Gram-negative bacteria (E. coli, P. aeruginosa) [1]. This divergent activity profile—where the parent 3-methyl-β-nitrostyrene series shows antifungal potency while the further derivatized series shows antibacterial potency—illustrates that within the same structural family, different substitution patterns yield distinct antimicrobial target selectivity.

Antifungal Candida Michael acceptor

Synthetic Accessibility of 3-Methyl-beta-nitrostyrene via Direct Styrene Nitration

3-Methyl-beta-nitrostyrene can be prepared directly from commercially available 3-methylstyrene (CAS 100-80-1) via a Cu(II)-promoted one-pot selective nitration procedure that tolerates alkyl substitution on the aromatic ring [1]. This methodology provides an accessible synthetic route to β-nitrostyrenes with meta-substituted methyl groups under mild conditions, in contrast to alternative routes such as the Henry reaction that typically require benzaldehyde precursors and strong base conditions [1]. The direct styrene nitration approach offers a simplified synthetic workflow for researchers requiring the compound as a building block for subsequent transformations.

Synthetic methodology One-pot nitration Cu(II) catalysis

3-Methyl-beta-nitrostyrene: Evidence-Backed Research Application Scenarios


Antibacterial Drug Discovery: Scaffold Selection for Gram-Positive Lead Optimization

Investigators pursuing antibacterial lead compounds against Gram-positive pathogens should preferentially select β-methyl-β-nitrostyrene scaffolds (including 3-methyl-beta-nitrostyrene) over unsubstituted β-nitrostyrene analogs. As established in the SPAR study by Milhazes et al., β-methyl-β-nitrostyrene derivatives consistently exhibit higher antibacterial activity than their unsubstituted counterparts across all tested bacteria, with particularly enhanced potency against S. aureus, E. faecalis, and E. faecium [1]. This class-level activity advantage provides a rational basis for using 3-methyl-beta-nitrostyrene as a starting scaffold for antibacterial lead generation and structure-activity optimization campaigns.

Antifungal Lead Identification: Privileged Scaffold for Candida-Targeted Therapeutics

3-Methyl-beta-nitrostyrene and its derivatives represent a validated starting point for antifungal drug discovery programs targeting Candida infections. The thesis work by Özgüçlü established that 3-methyl-β-nitrostyrene derivatives exhibit antifungal activity comparable to the clinical agent oxyconazole nitrate against C. albicans and C. parapsilosis [1]. Notably, the study revealed a functional divergence: the parent 3-methyl-β-nitrostyrene series shows antifungal selectivity, whereas more elaborate adduct derivatives (compound 3 series) shift toward antibacterial activity [1]. This evidence positions 3-methyl-beta-nitrostyrene as a privileged scaffold specifically for antifungal development, distinct from its antibacterial applications.

Synthetic Building Block: Michael Acceptor for Conjugate Addition and Heterocycle Synthesis

3-Methyl-beta-nitrostyrene serves as an electrophilic Michael acceptor for conjugate addition reactions with stabilized nucleophiles, enabling the construction of diverse molecular architectures including five-membered carbocycles and cyclic ethers [1]. The nitro group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack under mild conditions [1]. The compound can be prepared via direct one-pot selective nitration of 3-methylstyrene using Cu(II) promotion [2], providing convenient synthetic access for researchers requiring this building block. Applications include the synthesis of Michael adducts, nitroalkene-derived heterocycles, and α-functionalized carbonyl surrogates in aqueous allylation reactions [2].

Physicochemical and Conformational Studies: Probing Substituent Effects on Molecular Geometry

3-Methyl-beta-nitrostyrene is well-suited for fundamental conformational analysis and structure-property relationship investigations. Comprehensive Raman spectroscopy and ab initio MO calculation studies have been conducted on β-nitrostyrene and β-methyl-β-nitrostyrene derivatives, establishing that the conformational behavior of this compound class is primarily governed by π-electron delocalization stabilization effects [1]. The meta-methyl substitution in 3-methyl-beta-nitrostyrene provides a distinct electronic and steric environment compared to para-substituted (4-methyl) or unsubstituted analogs, making it a valuable probe compound for investigating how substitution patterns modulate molecular conformation, vibrational frequencies, and associated physicochemical properties.

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